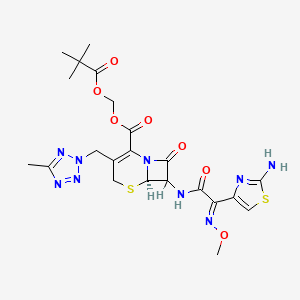

cefteram pivoxil

Description

Historical Context and Evolution within Beta-Lactam Antimicrobial Research Paradigms

The history of beta-lactam antibiotics began with the serendipitous discovery of penicillin by Alexander Fleming in 1928, followed by the isolation of cephalosporins from Cephalosporium acremonium. wikipedia.orgfirsthope.co.innih.gov This foundational research paved the way for the development of numerous derivatives, including the cephalosporin (B10832234) class, which are characterized by a four-membered beta-lactam ring essential for their antibacterial activity. firsthope.co.in

The evolution of cephalosporins has seen the development of multiple generations, each with distinct antimicrobial spectra and improved properties. Cefteram (B193863) pivoxil emerged as a third-generation cephalosporin, developed primarily by Japanese pharmaceutical companies. patsnap.com Its formulation as a pivoxil ester prodrug was a strategic innovation to overcome challenges associated with oral absorption of the active cefteram, thereby enhancing its oral bioavailability. patsnap.comwikipedia.orgguidetopharmacology.orgguidetoimmunopharmacology.org This prodrug approach exemplifies a key evolutionary paradigm in beta-lactam research, focusing on optimizing drug delivery and patient convenience while maintaining potent antibacterial activity.

Academic Significance of Cefteram Pivoxil in Contemporary Antimicrobial Studies

In contemporary antimicrobial studies, cefteram pivoxil holds academic significance due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. ontosight.aipatsnap.compatsnap.com This wide coverage makes it a valuable subject for investigating its efficacy against a diverse range of bacterial pathogens, including those commonly implicated in respiratory and urinary tract infections. patsnap.compatsnap.comchemicalbook.com Research continues to explore its effectiveness against pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Escherichia coli. patsnap.com

Furthermore, its prodrug nature and the subsequent conversion to cefteram provide a model for studying pharmacokinetic optimization in antibiotic design. patsnap.compatsnap.com The sustained research on cefteram pivoxil contributes to the broader understanding of beta-lactam resistance mechanisms and strategies for developing new antibacterial agents that can circumvent these challenges. patsnap.comtoku-e.com Its position as an orally available third-generation cephalosporin also highlights its relevance in academic discussions concerning antimicrobial stewardship and the development of accessible treatment options. exactitudeconsultancy.com

Overview of Key Research Domains in Cefteram Pivoxil Investigations

Research into cefteram pivoxil encompasses several key domains, focusing on its fundamental properties and behavior within biological systems.

Mechanism of Action Studies: Investigations into cefteram pivoxil primarily center on the mechanism of its active metabolite, cefteram. Cefteram exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. ontosight.aipatsnap.compatsnap.com This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are crucial enzymes involved in the cross-linking process of peptidoglycan strands, a vital component providing structural integrity to the bacterial cell wall. patsnap.compatsnap.comtoku-e.com Disruption of this process leads to the weakening and eventual lysis of the bacterial cell. patsnap.compatsnap.comtoku-e.com

Pharmacokinetic Research: A significant area of study involves understanding the pharmacokinetics of cefteram pivoxil, particularly its conversion to cefteram. Upon oral administration, the lipophilic cefteram pivoxil is absorbed through the gastrointestinal tract. patsnap.compatsnap.com Enzymes known as esterases, primarily located in the intestinal wall, hydrolyze cefteram pivoxil into its active, hydrophilic form, cefteram. ontosight.aipatsnap.compatsnap.comnih.gov Research indicates that cefteram reaches peak plasma concentrations within 1-2 hours after ingestion. patsnap.com

A study investigating the bioequivalence of two cefteram pivoxil preparations in healthy Chinese volunteers reported the following pharmacokinetic parameters for cefteram after a single 100 mg dose nih.gov:

| Parameter (Cefteram) | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | Unit |

| AUC(0-t) | 4.75 ± 1.35 | 4.76 ± 1.29 | µg h/mL |

| AUC(0-infinity) | 4.89 ± 1.36 | 4.91 ± 1.29 | µg h/mL |

| Cmax | 1.65 ± 0.45 | 1.73 ± 0.45 | µg/mL |

| Tmax | 1.48 ± 0.59 | 1.73 ± 0.45 | h |

Antimicrobial Spectrum and In Vitro Activity Studies: Extensive research focuses on defining the antimicrobial spectrum of cefteram. It exhibits broad-spectrum activity against various Gram-positive and Gram-negative bacteria. patsnap.compatsnap.comtoku-e.com In vitro studies have provided Minimum Inhibitory Concentration (MIC) values against key bacterial strains. For instance, representative MIC values for cefteram include toku-e.comnih.gov:

| Pathogen | MIC Range (µg/mL) |

| Escherichia coli | 0.25 - 4 |

| Helicobacter pylori | 0.1 - 12.5 |

| Staphylococcus aureus | 0.78 - 12.5 |

Further studies have also shown cefteram's activity against Haemophilus influenzae, Streptococcus pyogenes, Streptococcus agalactiae, Bordetella pertussis, Proteus mirabilis, and Morganella morganii. nih.gov Notably, cefteram's MICs were reported to be below 0.05 µg/mL against all 10 strains of Haemophilus influenzae regardless of beta-lactamase production, even at high inoculum sizes. nih.gov

Stability and Impurity Profiling: Research also includes detailed impurity profiling and stability studies of cefteram pivoxil. This involves subjecting the compound to forced degradation under various conditions (hydrolytic, oxidative, photolytic, and thermal) to identify and characterize degradation products and process-related substances. researchgate.net Such investigations are critical for quality control and understanding the stability profile of the active pharmaceutical ingredient. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C22H27N9O7S2 |

|---|---|

Molecular Weight |

593.6 g/mol |

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13+/t14?,18-/m1/s1 |

InChI Key |

UIYAXIPXULMHAI-VCLQDNTDSA-N |

SMILES |

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

Isomeric SMILES |

CC1=NN(N=N1)CC2=C(N3[C@@H](C(C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

Canonical SMILES |

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

Synonyms |

cefteram pivoxil Ro 19-5248 Ro-19-5248 T 2588 T-2588 Tomiron |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Cefteram Pivoxil

Methodologies for the Synthesis of Cefteram (B193863) Pivoxil

Several synthetic routes for cefteram pivoxil have been reported, primarily utilizing 7-aminocephalosporanic acid (7-ACA) as a starting material. A common synthetic strategy involves a series of reactions that build the complex structure of cefteram pivoxil.

A frequently described pathway begins with the condensation of 7-ACA with 5-methyltetrazole (B45412) to yield 7-amino-3-[2-(5-methyl-2H-tetrazolyl)methyl]cephalosporanic acid (7-MTCA) nih.govnih.gov. Subsequently, 7-MTCA is condensed with an activated ester, such as 2-(2-aminothiazol-4-thiazolyl)-2-[[(Z)-methoxy]imino]acetic acid S-mercaptobenzothiazolyl ester (also known as AE active ester), to form cefteram acid (or cefteram) nih.govnih.gov. The final step typically involves the esterification of cefteram (often as its sodium salt) with iodomethyl pivalate (B1233124) to furnish cefteram pivoxil nih.govnih.govresearchgate.net.

Table 1: General Synthetic Route for Cefteram Pivoxil

| Step | Reactants | Intermediate/Product | Key Reaction Type |

| 1 | 7-ACA, 5-methyltetrazole | 7-MTCA | Condensation/Substitution |

| 2 | 7-MTCA, AE active ester | Cefteram (Cefteram acid) | Acylation/Amide Formation |

| 3 | Cefteram (or its sodium salt), Iodomethyl pivalate | Cefteram Pivoxil | Esterification |

Ongoing research has focused on developing novel synthetic pathways and optimizing existing reactions to address challenges associated with earlier methods, such as low yields, impurity formation, and the use of harsh reaction conditions nih.govresearchgate.net.

One improved method involves the use of 7-ACA and 5-methyltetrazole in the presence of H2SO4 to generate 7-MTCA. This is followed by amino protection of an aminothiazolic acid ethyl ester, which then reacts with 7-MTCA under aluminum trimethyl (AlMe3) catalysis to form an intermediate. This intermediate is subsequently subjected to an esterification reaction with iodomethyl pivalate, facilitated by a phase transfer catalyst and an acid adsorbent, ultimately yielding cefteram pivoxil nih.gov.

Another optimized approach utilizes 7-ACA as a raw material, reacting it with 5-methyltetrazole under the catalytic action of a BF3-tetrahydrofuran complex to produce 7-MTCA. This 7-MTCA then reacts with an AE active ester to form cefteram acid, which is converted into its sodium salt. Finally, the refined cefteram sodium salt undergoes esterification with iodomethyl pivalate to obtain cefteram pivoxil. This method is noted for its operational simplicity and mild reaction conditions researchgate.net.

Previous synthetic routes faced several limitations. For instance, methods employing BF3 gas or BF3-diethyl ether and dimethyl carbonate complexes for 7-MTCA preparation often resulted in lower yields and a higher content of impurity isomers that were difficult to remove nih.gov. The use of boron trifluoride gas presented challenges in control and industrial application due to its hazardous nature nih.gov. Additionally, the use of certain acylating agents, like AE active ester without amino protection, could lead to the generation of toxic byproducts such as 2-mercaptobenzothiazole (B37678) nih.gov.

Table 2: Reported Yields and Purity in Cefteram Pivoxil Synthesis

| Synthetic Route/Step | Reported Yield (%) | Reported Purity (%) | Source |

| Overall yield (from 7-ACA to Cefteram Pivoxil) | 40.8 | Complied with Japanese Pharmacopoeia | nih.gov |

| 7-MTCA preparation (via BF3 DMC complex) | 77.8 | 98.1 | google.com |

| Cefditoren (B193786) pivoxil crude product from 7-ATCA (similar prodrug) | >94.5 | >99.7 | wydawnictwo-tygiel.pl |

A significant challenge in the synthesis of cefteram pivoxil is the control of isomers. For example, 5-methyltetrazole can exist in two tautomeric forms, 1H-tetrazole and 2H-tetrazole, leading to the formation of isomers during the synthesis of 7-MTCA nih.gov. Furthermore, alkaline environments during the conversion of cefteram acid to cefteram pivoxil can lead to the generation of undesired delta-3 isomers of cefteram pivoxil, which can compromise the purity of the final product nih.gov.

Efforts in reaction optimization aim to minimize the formation of these impurity isomers, as they can be difficult to separate through subsequent purification steps nih.gov. While the problem of isomer generation is a recognized aspect of cefteram pivoxil synthesis, detailed specific stereoselective synthesis approaches for controlling the absolute stereochemistry or achieving high enantiomeric/diastereomeric purity for cefteram pivoxil itself are not extensively detailed in the provided information. The broader field of chiral synthesis is relevant to drug development, including cephalosporins informahealthcare.com.

The pharmaceutical industry increasingly recognizes the importance of integrating green chemistry principles into synthetic processes to minimize environmental impact and promote sustainability wikipedia.orginstituteofsustainabilitystudies.com. These principles advocate for waste prevention, maximizing atom economy, designing less hazardous chemical syntheses, using safer solvents and auxiliaries, designing for energy efficiency, utilizing renewable feedstocks, reducing derivatives, employing catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention instituteofsustainabilitystudies.comsigmaaldrich.comrsc.orgacs.org.

While there is a general trend towards adopting solvent-free synthesis methods and biodegradable materials in pharmaceutical manufacturing wikipedia.org, specific detailed applications of these green chemistry principles directly related to the synthesis of cefteram pivoxil are not explicitly described in the provided search results. However, the optimization efforts mentioned in section 2.1.1, such as aiming for simpler operations and milder reaction conditions, align with the broader goals of green chemistry researchgate.net.

Stereoselective Synthesis Approaches and Isomer Control

Precursor Chemistry and Intermediate Compound Analysis in Cefteram Pivoxil Synthesis

The synthesis of cefteram pivoxil relies on well-defined precursor chemistry and the careful analysis of intermediate compounds to ensure product quality and yield. The primary starting materials are 7-aminocephalosporanic acid (7-ACA) and 5-methyltetrazole nih.govnih.govresearchgate.net.

Key intermediates in the synthetic pathway include:

7-amino-3-[2-(5-methyl-2H-tetrazolyl)methyl]cephalosporanic acid (7-MTCA): Formed from the reaction of 7-ACA and 5-methyltetrazole nih.govnih.govresearchgate.net. Challenges associated with 7-MTCA synthesis include low yields and the presence of impurity isomers in some methods nih.gov.

Cefteram acid (Cefteram): This compound is formed by the acylation of 7-MTCA with an activated ester, such as AE active ester nih.govnih.gov.

Intermediate I: Mentioned in some patent literature as an intermediate formed during specific optimized routes, which can be sensitive to moisture and requires strict storage conditions nih.govresearchgate.net.

Impurity profiling and analysis of these intermediates and the final product are crucial for quality control. Techniques like Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS) have been applied for impurity profiling of cefteram pivoxil, highlighting the importance of analytical methods in optimizing synthesis processes and ensuring pharmaceutical standards asm.org.

Synthesis of Cefteram Pivoxil Analogs and Structural Modifications for Research

The synthesis of cefteram pivoxil analogs and structural modifications is an important aspect of pharmaceutical research, aimed at enhancing the compound's pharmacological profile, including improving selectivity and reducing potential side effects nih.gov. Cefteram pivoxil itself is a prodrug, an esterified form of cefteram, designed to improve its oral absorption and bioavailability acs.org. This prodrug strategy is a common approach in drug design, seen in other pivalate-containing antibiotics like cefditoren pivoxil, cefcapene (B134052) pivoxil, tebipenem (B1682724) pivoxil, and adefovir (B194249) pivoxil, where the pivalate moiety enhances oral absorption.

The design of cefteram pivoxil derivatives is guided by Structure-Activity Relationship (SAR) studies. These studies investigate the correlation between the chemical structure of a compound and its biological activity, providing insights for designing more potent and effective compounds nih.gov.

Key design principles for cefteram pivoxil and its derivatives include:

Prodrug Strategy: The esterification of the carboxyl group, particularly with a pivaloyloxymethyl moiety, is a primary design principle. This modification increases the lipophilicity of the compound, which is crucial for improving oral absorption, as the parent drug cefteram has low lipophilicity acs.org. Upon absorption, the prodrug is hydrolyzed by esterases to release the active cefteram.

Minimizing Impurities: Analog development also focuses on synthetic routes that minimize the formation of impurities and isomers, ensuring a purer and more effective drug nih.govgoogle.com.

Molecular Mechanisms of Cefteram Pivoxil Action and Interaction

Target Enzyme Interactions of Cefteram (B193863) (Active Form)

Cefteram, like other β-lactam antibiotics, primarily acts by interfering with the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall. patsnap.comtoku-e.com This inhibition is achieved through its interaction with penicillin-binding proteins (PBPs). patsnap.com

Cefteram exerts its bactericidal activity by strongly binding to specific PBPs. It has demonstrated strong binding affinity for PBP3, PBP1A, and PBP1Bs. ncats.io PBPs are essential for the cross-linking process in bacterial cell walls, which provides rigidity and strength to the bacterial cell. patsnap.com By binding to PBPs, cefteram disrupts this process, leading to the weakening and eventual lysis of the bacterial cell. patsnap.com The binding affinity of β-lactam antibiotics to PBPs is a key determinant of their antibacterial activity. wikipedia.orgnih.gov

β-lactam antibiotics, including cefteram, are known as suicide inhibitors of PBPs. nih.gov They acylate the active-site serine residue within the transpeptidase domain of PBPs, forming a stable covalent acyl-enzyme complex. nih.govresearchgate.net This irreversible reaction inhibits the enzyme's ability to catalyze the transpeptidation reaction, which is essential for peptidoglycan cross-linking. patsnap.comresearchgate.net The β-lactam ring in cefteram functions as a substrate mimic, structurally resembling the D-Ala-D-Ala (D-alanyl-D-alanine) terminus of the stem peptide substrate, thereby covalently labeling the PBPs. nih.govnih.gov The rate of acylation (k2) and the affinity for the antibiotic (Ks) are critical kinetic parameters, with the second-order rate of acylation (k2/Ks) often used to measure inhibition efficiency. nih.gov

While specific crystal structures of cefteram in complex with PBPs were not directly found in the search results, the understanding of β-lactam-PBP interactions is well-established through structural studies of other cephalosporins and β-lactams. X-ray crystallography and cryo-electron microscopy are powerful techniques used to elucidate the three-dimensional structures of protein-ligand complexes, providing insights into the molecular basis of their interaction. wikipedia.org These studies reveal how β-lactams bind into the active site of PBPs, often involving conserved motifs like SXXK (containing the catalytic serine), SXN, and KTG. nih.govnih.gov For instance, crystal structures of other cephalosporins (e.g., ceftazidime (B193861), cefditoren) in complex with various PBPs (e.g., PBP3 from Pseudomonas aeruginosa, PBP2X from Streptococcus pneumoniae) show that the antibiotics bind to the active site, inducing conformational changes and forming a covalent bond with the catalytic serine residue. nih.govnih.govnih.govnih.gov This structural information is crucial for understanding the mechanism of inhibition and for rational drug design. wikipedia.orggoogle.com

Kinetics of Cefteram Acylation and Inhibition of PBPs

Mechanistic Basis of Cefteram Pivoxil Prodrug Activation

Cefteram pivoxil is designed as a prodrug to enhance its oral bioavailability. patsnap.comguidetoimmunopharmacology.orgguidetopharmacology.org Its activation into the therapeutically active cefteram occurs through enzymatic hydrolysis. patsnap.com

Upon oral administration, cefteram pivoxil, due to its esterified structure, is lipophilic, which facilitates its absorption through the gastrointestinal tract. patsnap.com Once in the bloodstream or within intestinal epithelial cells, enzymes known as esterases hydrolyze the pivoxil moiety, converting the prodrug into its active, hydrophilic form, cefteram. patsnap.comwikipedia.orgpatsnap.comnih.gov This hydrolysis involves the cleavage of the ester bond linking the cefteram molecule to the pivaloyloxymethyl group. nih.govuni.lu This conversion is essential for the drug to become therapeutically effective. patsnap.com

The bioactivation of ester prodrugs like cefteram pivoxil is primarily mediated by esterases. patsnap.comwikipedia.orgpatsnap.comnih.gov These enzymes are present in various tissues, including the intestinal mucosa and blood. patsnap.comwikipedia.orgpatsnap.comnih.gov The efficiency of this esterase-mediated hydrolysis determines the rate and extent of conversion to the active drug. nih.gov While general esterase activity is responsible, specific esterases or enzyme systems involved in the bioactivation of pivoxil-containing prodrugs have been investigated. For example, studies on other pivoxil prodrugs, such as cefditoren (B193786) pivoxil and pivampicillin, indicate that esterase activity in intestinal epithelial cells plays a significant role in their hydrolysis. patsnap.comnih.gov The rapid activation of pivaloyloxymethyl prodrugs by human sera has also been noted, highlighting the importance of systemic esterases in their bioactivation. nih.gov

Substrate Specificity of Esterases Involved in Cefteram Pivoxil Conversion

Upon oral administration, cefteram pivoxil, an esterified prodrug, undergoes hydrolysis to release its active form, cefteram patsnap.compatsnap.comontosight.ainih.gov. This metabolic conversion is primarily catalyzed by enzymes known as esterases patsnap.comwikipedia.orgresearchgate.netasm.org. Among the esterase families, mammalian carboxylesterases (CESs) are a prominent group of enzymes that play crucial roles in the biotransformation of various ester- and amide-containing prodrugs and chemicals mdpi.com. Human CES enzymes are categorized into several subfamilies, including CES1 and CES2, which are extensively studied for their involvement in drug metabolism mdpi.com. These esterases are predominantly localized in the endoplasmic reticulum of various tissues, with varying expression levels also observed in human liver cytosol mdpi.com. While CES1 and CES2 exhibit distinct substrate specificities, their collective action contributes to the hydrolysis of a wide range of clinically used drugs mdpi.com.

Intracellular Accumulation and Efflux Dynamics of Cefteram in Bacterial Cells

The effectiveness of antibiotics like cefteram against bacterial pathogens depends significantly on their ability to accumulate within bacterial cells and evade efflux mechanisms. Gram-negative bacteria, in particular, possess an outer membrane that acts as a primary barrier, regulating the entry of antibiotics nih.govmdpi.com. Conversely, efflux pumps actively transport antimicrobial agents out of the bacterial cell, contributing to intrinsic and acquired multidrug resistance researchgate.netnih.govmdpi.comnih.gov.

Porin-Mediated Entry Mechanisms

For hydrophilic antibiotics, such as β-lactams like cefteram, entry into Gram-negative bacterial cells is facilitated by water-filled protein channels called porins, which are embedded in the outer membrane wikipedia.orgnih.govmdpi.com. The permeability of these porins to cephalosporins is influenced by the antibiotic's physicochemical properties, including its molecular size, hydrophobicity, and the number and charge of its ionized groups nih.gov. For instance, dianionic compounds generally exhibit lower permeability rates compared to dipolar cephalosporins nih.gov.

The characteristics of porins can vary considerably among different bacterial species nih.gov. In some cases, bacteria with acquired resistance may reduce the number of porins or express porins with smaller channel sizes, thereby limiting antibiotic influx and enhancing their ability to exclude the drug nih.gov. For example, in Escherichia coli, the general porins OmpF and OmpC serve as pathways for small hydrophilic molecules with a molecular weight under 600 mdpi.com. Studies indicate that OmpF channels are generally larger and allow more efficient permeation of solute molecules than OmpC channels mdpi.com.

Cefteram Interactions with Bacterial Cell Wall Synthesis Pathways

Cefteram, the active metabolite of cefteram pivoxil, exerts its bactericidal effect by targeting and inhibiting the synthesis of the bacterial cell wall patsnap.compatsnap.comontosight.aincats.io. The bacterial cell wall, primarily composed of peptidoglycan, is a vital structural component that provides rigidity, maintains cell shape, protects against osmotic pressure, and is essential for bacterial growth and cell division wikipedia.orgtoku-e.comlibretexts.orgmdpi.comresearchgate.netnih.gov. β-lactam antibiotics, to which cephalosporins belong, are known to disrupt the final stages of peptidoglycan synthesis wikipedia.orglibretexts.orgmdpi.com.

Inhibition of Peptidoglycan Transpeptidases

The primary mechanism of action for cefteram involves its strong binding to penicillin-binding proteins (PBPs) patsnap.compatsnap.comontosight.aincats.iotoku-e.comncats.io. PBPs are a diverse group of bacterial enzymes, specifically transpeptidases, that are crucial for the final cross-linking steps in peptidoglycan synthesis patsnap.compatsnap.comwikipedia.orgtoku-e.comlibretexts.orgresearchgate.netuobabylon.edu.iqnih.gov. These enzymes catalyze the formation of peptide bonds between peptidoglycan strands, which is essential for the structural integrity and strength of the bacterial cell wall patsnap.compatsnap.comwikipedia.org.

By binding to the active sites of PBPs, cefteram mimics the D-Ala-D-Ala sequence of peptidoglycan precursors, thereby competitively inhibiting the transpeptidation reaction uobabylon.edu.iqnih.gov. This inhibition prevents the proper cross-linking of the peptidoglycan layer, leading to a weakened cell wall patsnap.compatsnap.comwikipedia.org. The compromised cell wall integrity ultimately results in bacterial cell lysis and death patsnap.compatsnap.comwikipedia.org. Cefteram has been shown to strongly bind to specific PBPs, including PBP3, PBP1A, and PBP1Bs ncats.io.

Morphological Changes in Bacterial Cells Induced by Cefteram

Antibiotics that interfere with bacterial cell wall synthesis, such as β-lactams, are known to induce significant morphological changes in bacterial cells biorxiv.orgbiorxiv.orgwikipedia.org. These alterations in cell shape and size are a direct consequence of the disruption of peptidoglycan assembly, which is critical for maintaining bacterial morphology and structural integrity mdpi.comnih.gov. Common morphological changes observed include cell filamentation, where bacteria elongate without dividing, and the formation of spheroids or bulges biorxiv.orgbiorxiv.orgnih.gov.

While specific detailed studies on cefteram's direct induction of morphological changes are not extensively detailed in the provided snippets, its mechanism of action as a cell wall synthesis inhibitor, particularly its binding to PBPs, implies that it would elicit similar responses in susceptible bacterial populations. For instance, other cephalosporins and cell wall inhibitors have been observed to cause dose-dependent increases in cell length (filamentation) or lead to cells growing into spheroids biorxiv.orgbiorxiv.org. These morphological adaptations can be a survival strategy for bacteria under antibiotic stress wikipedia.org.

Impact on Bacterial Metabolism and Cellular Processes

Beta-lactam antibiotics initiate a complex array of metabolic perturbations in bacteria, which are intrinsically linked to their bactericidal activity frontiersin.orgnih.govnih.gov. These metabolic alterations can significantly compromise critical cellular components and functions, extending beyond the direct inhibition of cell wall synthesis frontiersin.orgnih.gov.

Perturbations in Metabolic Pathways Induced by Beta-Lactams

The exposure of bacteria to beta-lactam antibiotics leads to global metabolic alterations frontiersin.orgnih.govnih.gov. Studies have revealed significant perturbations in various bacterial metabolic pathways, including glutathione (B108866) metabolism, pantothenate and CoA biosynthesis, pyrimidine (B1678525) metabolism, and purine (B94841) metabolism frontiersin.orgnih.govnih.gov. These disruptions indicate a broad impact on the bacterial cell's fundamental biochemical processes.

Furthermore, beta-lactam antibiotics can induce a toxic malfunctioning of the bacterial cell wall synthesis machinery, characterized by a futile cycle of cell wall synthesis and degradation researchgate.net. This continuous, unproductive cycle depletes cellular resources, thereby bolstering the antibiotic's killing activity researchgate.net. In response to antibiotic pressure, bacteria may also undergo metabolic rewiring, which refers to the functional and dynamic restructuring of their metabolic networks mdpi.com. For instance, sublethal exposure to beta-lactams can be associated with increased expression of genes involved in the synthesis of peptidoglycan precursors and a reorganization of carbohydrate metabolism, potentially as an adaptive strategy to support cell wall reconstruction under stress mdpi.com. Some bacterial strains, such as Staphylococcus aureus, may downregulate the tricarboxylic acid (TCA) cycle and increase fermentative metabolic activity, which can contribute to reduced production of reactive oxygen species (ROS) and a deceleration of growth rate, potentially leading to increased tolerance to beta-lactam antibiotics mdpi.comasm.org.

Oxidative Stress and Reactive Oxygen Species (ROS) Generation in Bacterial Cells

A significant consequence of beta-lactam antibiotic treatment is the marked increase in reactive oxygen species (ROS) levels within bacterial cells frontiersin.orgnih.govnih.gov. ROS are highly reactive oxygen-containing chemicals, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (HO•), which are continuously generated in aerobically growing cells researchgate.netudl.catnih.govfrontiersin.org. Elevated redox metabolism, often induced by antibiotic-triggered futile metabolic cycles, contributes to this increased oxygen consumption and ROS production microbialcell.com.

The elevated levels of ROS lead to oxidative stress, which causes significant oxidative damage to crucial bacterial macromolecules, including DNA, RNA, lipids, and proteins frontiersin.orgnih.govnih.govresearchgate.netudl.catnih.govfrontiersin.org. This damage is evidenced by elevated levels of oxidized guanine (B1146940) species, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) and 8-hydroxyguanosine (B14389) (8-OHG), in bacterial DNA and RNA, respectively frontiersin.orgnih.govnih.gov.

Bacteria possess sophisticated defense mechanisms to counteract oxidative stress and maintain redox homeostasis. These include the induction of various stress response regulons (e.g., SoxRS, OxyR, PerR) and the production of scavenging enzymes like superoxide (B77818) dismutases, catalases, and peroxidases, which convert harmful ROS into less toxic forms udl.catnih.govfrontiersin.org. However, when ROS levels exceed the cell's defense capacity, the resulting damage can disrupt essential functions and ultimately lead to cellular death researchgate.netnih.gov. The increase in ROS levels not only impairs bacterial metabolism but also intensifies their detrimental effects through further oxidative attacks on nucleic acids frontiersin.orgnih.gov.

Table 1: Impact of Beta-Lactam Antibiotics on Reactive Oxygen Species (ROS) Levels and Oxidative Damage in Escherichia coli

| Antibiotic | Class | ROS Levels (% of control) ± SD frontiersin.orgnih.govnih.gov | 8-OHdG Levels (fold increase) ± SD frontiersin.orgnih.govnih.gov | 8-OHG Levels (fold increase) ± SD frontiersin.orgnih.govnih.gov |

| Meropenem | Carbapenem | 200 ± 7 | 4.73 ± 0.56 | 5.57 ± 0.72 |

| Ampicillin | Penicillin | 174 ± 11 | 2.49 ± 0.19 | 3.08 ± 0.31 |

| Ceftazidime | Cephalosporin (B10832234) | 152 ± 7 | 3.19 ± 0.34 | 4.45 ± 0.66 |

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Cefteram Pivoxil

Absorption and Bioavailability Mechanisms in Preclinical Models

Cefteram (B193863) pivoxil is an ester prodrug designed to enhance oral absorption. guidetopharmacology.orgpatsnap.com Upon oral administration, it is absorbed through the gastrointestinal tract. patsnap.com The pivoxil ester moiety increases the lipophilicity of the molecule, facilitating its passage across the intestinal epithelium. patsnap.com

The absorption of pivoxil-ester prodrugs like cefteram pivoxil is a complex process. While increased lipophilicity generally favors passive diffusion across cell membranes, studies on similar prodrugs suggest the involvement of intestinal transporters. nih.gov For instance, research on tebipenem (B1682724) pivoxil, another pivoxil prodrug, has indicated the contribution of uptake transporters such as OATP1A2 and OATP2B1 in its intestinal absorption, alongside simple diffusion. inpharmd.com This suggests that the high absorption of some pivoxil prodrugs may be attributable to multiple transport pathways. inpharmd.com

The bioavailability of cefteram pivoxil can be influenced by various factors. For example, the presence of food has been shown to enhance the absolute bioavailability of the similar prodrug cefetamet (B193807) pivoxil. nih.gov Conversely, co-administration with certain substances can affect absorption. Studies on cefteram pivoxil showed that while sodium bicarbonate and aluminum hydroxide (B78521) gel did not cause significant changes, cimetidine (B194882) significantly reduced serum levels and urinary recovery of the active form, cefteram. nih.gov

After absorption through the intestinal wall, cefteram pivoxil undergoes first-pass metabolism. wikipedia.orgwikipedia.orggoogleapis.com This process involves the hydrolysis of the ester bond, releasing the active drug, cefteram. smolecule.comwikipedia.orggoogle.com This hydrolysis is primarily carried out by esterases present in the intestinal epithelial cells and the liver. researchgate.netwikipedia.orgnih.gov

In vitro models, such as those using Caco-2 cells, are employed to study these metabolic processes. nih.gov Such studies have shown that the level of esterase activity can differ between experimental systems and species. For example, esterase activity in Caco-2 cells was found to be lower than in the rat jejunum. nih.gov The hydrolysis of the prodrug within the intestinal cells is a critical step; if hydrolysis occurs before transport across the epithelium, the resulting active compound, being more hydrophilic, may not be efficiently absorbed. nih.gov

The conversion of the prodrug to the active form is essential for its therapeutic effect. smolecule.compatsnap.com The process involves enzymes like carboxylesterase, butyrylcholinesterase, and paraoxonase, with their activity levels varying across different species and tissues. nih.gov

Intestinal Absorption Pathways and Transporter Involvement

Distribution Characteristics of Cefteram and its Metabolites in Preclinical Systems

Once absorbed and converted to its active form, cefteram is distributed throughout the body.

Preclinical studies in rats have investigated the tissue distribution of similar compounds. For instance, after oral administration of S-1108, a new oral cephalosporin (B10832234), the highest concentrations were found in the kidney, followed by plasma, liver, lung, heart, and spleen. jst.go.jp Such studies provide insights into how cefteram might be distributed in various organs.

The extent to which a drug binds to plasma proteins is a crucial pharmacokinetic parameter, as it is generally the unbound or free fraction of the drug that is pharmacologically active. qps.com Cefteram is known to bind to plasma proteins. fda.gov Drugs bind to proteins like albumin and α1-acid glycoprotein (B1211001) with varying affinities. qps.comsygnaturediscovery.com

For cephalosporins, protein binding can vary significantly between different compounds and even between different species for the same compound. nih.govfrontiersin.org For example, cefditoren (B193786), the active metabolite of another pivoxil prodrug, is reported to be 88% bound to human serum albumin. fda.gov In an in vitro pharmacodynamic model, the protein binding rate of cefditoren was measured at 87.1%. researchgate.net It is important to consider these species-specific differences in plasma protein binding when extrapolating preclinical data to humans. nih.gov

Table 1: Pharmacokinetic Parameters of Cefteram Pivoxil in Healthy Chinese Volunteers (Single 100 mg Dose) This table is based on data from a bioequivalence study and represents the pharmacokinetics of the active form, cefteram, after administration of cefteram pivoxil.

| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) |

| AUC(0-t) (µg·h/mL) | 4.75 ± 1.35 | 4.76 ± 1.29 |

| AUC(0-∞) (µg·h/mL) | 4.89 ± 1.36 | 4.91 ± 1.29 |

| Cmax (µg/mL) | 1.65 ± 0.45 | 1.73 ± 0.45 |

| Tmax (h) | 1.48 ± 0.59 | 1.73 ± 0.45 |

| Data sourced from a study on healthy Chinese volunteers. nih.gov |

Tissue Distribution Profiles in ex vivo Organ Models

Biotransformation and Metabolic Fate of Cefteram Pivoxil

The primary biotransformation of cefteram pivoxil is its hydrolysis into the active compound, cefteram. patsnap.comsmolecule.compatsnap.com This reaction is catalyzed by esterases found in the gut wall and the liver. researchgate.netwikipedia.org This conversion is a key step in the activation of the drug. smolecule.com

The hydrolysis of cefteram pivoxil releases pivalate (B1233124). nagoya-cu.ac.jp Pivalate is then conjugated with coenzyme A to form pivaloyl-CoA, which is subsequently converted to pivaloylcarnitine (B1222081) and excreted in the urine. nagoya-cu.ac.jp

Forced degradation studies have been conducted to identify potential impurities and degradation products of cefteram pivoxil under various stress conditions, such as hydrolysis and oxidation. researchgate.net These studies are important for ensuring the quality and stability of the drug substance. researchgate.net

Identification and Characterization of Cefteram Metabolites

Cefteram pivoxil is an orally administered prodrug designed to enhance bioavailability. patsnap.com Following administration, it undergoes metabolic conversion to its pharmacologically active form, cefteram. patsnap.com This bioactivation is a critical step in its pharmacokinetic profile. The primary metabolic pathway involves the hydrolysis of the pivaloyloxymethyl ester group.

This enzymatic cleavage yields two main components:

Cefteram : The active antibacterial agent that exerts its therapeutic effect. patsnap.com

Pivalate (Pivalic Acid) : A byproduct of the hydrolysis. efda.gov.et

In preclinical studies, particularly forced degradation studies designed to identify potential impurities and metabolites, a number of related substances have been characterized. Using advanced analytical techniques such as high-performance liquid chromatography coupled with Fourier transform ion cyclotron resonance mass spectrometry (HPLC-FT-ICR MS), researchers have identified and characterized multiple degradation products under various stress conditions (hydrolytic, oxidative, photolytic, and thermal). researchgate.net One such study identified a total of 20 related substances, which included 6 process-related substances and 14 degradation products. researchgate.net Of these, 13 were not previously documented in the literature. researchgate.net

While these degradation products are not all formal metabolites in the strictest sense, their identification is crucial for understanding the compound's stability and potential biotransformation pathways. The primary and most significant metabolic event in preclinical models remains the conversion of the prodrug to the active moiety, cefteram.

Table 1: Identified Metabolites and Byproducts of Cefteram Pivoxil

| Parent Compound | Metabolite/Byproduct | Metabolic Process | Activity |

| Cefteram Pivoxil | Cefteram | Ester Hydrolysis | Active |

| Cefteram Pivoxil | Pivalate | Ester Hydrolysis | Inactive |

| Cefteram Pivoxil | Degradation Products | Forced Degradation | Generally Inactive |

Enzyme Systems Involved in Cefteram Metabolism (e.g., Esterases, Cytochrome P450)

The metabolic conversion of cefteram pivoxil to its active form, cefteram, is primarily mediated by a specific class of enzymes.

Esterases : These enzymes are responsible for the hydrolysis of the ester bond in the cefteram pivoxil molecule. patsnap.comefda.gov.et Esterases are a significant component of Phase I drug metabolism, second in importance only to the cytochrome P450 system for the metabolism of clinical drugs. evotec.com The hydrolysis occurs rapidly after absorption from the gastrointestinal tract. patsnap.com Human carboxylesterases (CEs) are key enzymes in this process, with two major forms, hCE1 and hCE2, differing in tissue distribution. evotec.com hCE1 is predominantly found in the liver, whereas hCE2 is highly expressed in the gastrointestinal tract, making both potential sites for the bioactivation of this oral prodrug. evotec.com

Cytochrome P450 (CYP) System : The cytochrome P450 system is a major pathway for the metabolism of a vast number of drugs. nih.gov However, based on the known metabolic pathway of cefteram pivoxil and data from similar cephalosporin prodrugs, the CYP450 system is not considered the primary pathway for its metabolism. The metabolism is dominated by esterase-mediated hydrolysis. For instance, the related cephalosporin prodrug cefditoren pivoxil was found to have no significant effect on the pharmacokinetics of ethinyl estradiol, suggesting a lack of major interaction with the CYP enzymes that metabolize the contraceptive. fda.gov This indicates that cefteram's potential for CYP-mediated drug-drug interactions is likely low.

Metabolic Stability Profiling in Hepatic Microsomes and Hepatocytes

In vitro metabolic stability assays are fundamental tools in preclinical drug development to predict the in vivo hepatic clearance of a compound. srce.hr These assays typically utilize liver microsomes or hepatocytes from various species, including humans, to determine parameters like the intrinsic clearance (CLint) and half-life (t½). srce.hrnuvisan.com

Hepatic Microsomes : These are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. nih.gov They are a standard model for assessing Phase I metabolic pathways. srce.hr

Hepatocytes : As intact liver cells, hepatocytes contain a full complement of metabolic enzymes and cofactors for both Phase I and Phase II reactions, as well as drug transporters. srce.hrnih.gov They are often considered the "gold standard" for in vitro metabolic studies because they provide a more comprehensive picture of hepatic metabolism. srce.hr

A comparison of clearance values between the two systems can offer mechanistic insights. For instance, if a compound is metabolized significantly faster in hepatocytes than in microsomes, it may suggest the involvement of non-CYP enzymes (like UGTs) or that cellular uptake is a key factor. nih.gov For an ester prodrug like cefteram pivoxil, its stability in these systems would largely depend on the esterase activity present in the in vitro preparation.

While specific, detailed public data on the metabolic stability of cefteram pivoxil in these systems is limited, the table below illustrates the type of data generated from such preclinical studies.

Table 2: Representative Data from a Metabolic Stability Assay

| In Vitro System | Parameter | Value | Interpretation |

| Human Liver Microsomes | Half-life (t½, min) | > 60 | Suggests low clearance via microsomal enzymes (e.g., CYPs). |

| Human Hepatocytes | Half-life (t½, min) | < 30 | Suggests rapid clearance, likely by enzymes abundant in hepatocytes (e.g., esterases). |

| Human Hepatocytes | Intrinsic Clearance (CLint) | High | Predicts a high in vivo hepatic extraction ratio. |

Note: The values in this table are hypothetical and for illustrative purposes to represent typical outputs of metabolic stability assays.

Excretion Pathways of Cefteram and Metabolites in Preclinical Research

The elimination of cefteram and its metabolites from the body occurs through established excretion pathways, primarily via the kidneys. pharmacylibrary.commsdmanuals.com Preclinical studies in animal models and clinical data from humans confirm that renal excretion is the principal route of elimination.

In pediatric studies, the urinary recovery of the active metabolite, cefteram, ranged from 9.6% to 23.0% within 8 hours of oral administration of cefteram pivoxil. nih.gov This demonstrates a significant contribution of the renal pathway to the drug's clearance. This is consistent with findings for other cephalosporins. For example, over 80% of a dose of cefotaxime (B1668864) was recovered in the urine in preclinical studies involving rats and dogs. nih.gov

Furthermore, the pivalate moiety resulting from the hydrolysis of the prodrug is also efficiently cleared. For the similar prodrug cefditoren pivoxil, the pivalate is almost entirely eliminated (>99%) via renal excretion, primarily in the form of pivaloylcarnitine. efda.gov.et

Renal Clearance Mechanisms (e.g., Glomerular Filtration, Tubular Secretion)

Renal excretion is a composite of three processes occurring in the nephron: glomerular filtration, active tubular secretion, and tubular reabsorption. uomustansiriyah.edu.iq

Glomerular Filtration : Free, unbound drug in the plasma is filtered from the blood into the Bowman's capsule. pharmacylibrary.com The rate of filtration is dependent on the glomerular filtration rate (GFR) and the extent of plasma protein binding.

Active Tubular Secretion : This is an energy-dependent process involving carrier proteins that transport drugs from the blood into the renal tubules, often against a concentration gradient. uomustansiriyah.edu.iq This mechanism can lead to very rapid clearance of certain drugs. uomustansiriyah.edu.iq

Tubular Reabsorption : As the filtrate moves through the tubules, drugs can be reabsorbed back into the bloodstream, typically via passive diffusion for lipid-soluble compounds. Polar, water-soluble compounds like most drug metabolites are less likely to be reabsorbed and are thus excreted in the urine. msdmanuals.com

For cephalosporins, renal clearance is a key elimination pathway. Studies with cefditoren have shown that its elimination decreases in line with reduced creatinine (B1669602) clearance, highlighting the importance of renal function and, by extension, glomerular filtration. fda.gov

Biliary Excretion Pathways

Biliary excretion, the process of secreting drugs or their metabolites from the liver into the bile, serves as an alternative elimination route, particularly for larger molecules (molecular weight > 300 g/mol ) and conjugated metabolites. msdmanuals.com

For many cephalosporins, biliary excretion is generally a minor pathway under normal physiological conditions. nih.gov Preclinical studies on other cephalosporins provide insight into this route. For cephacetrile, biliary excretion was found to be very low in a perfused rabbit liver model. nih.gov Similarly, for cefotaxime, inactive metabolites were detected in the bile of rats, particularly when their renal function was impaired. nih.gov This suggests that while not a primary route, biliary excretion can become a more significant compensatory pathway when renal clearance is compromised.

Theoretical Pharmacodynamic Modeling of Cefteram's Antimicrobial Activity in vitro and in Preclinical Systems

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is used to describe the relationship between drug exposure and its antimicrobial effect over time. diva-portal.org For antibiotics, a commonly used theoretical framework is the sigmoid Emax model. nih.govnih.gov This model characterizes the time-kill kinetics of an antibiotic against a specific pathogen.

The fundamental equation of this model describes the change in bacterial population (dN/dt) as a function of the natural growth rate of the bacteria and the killing rate induced by the antibiotic, which is dependent on the drug concentration (C). nih.gov

The key parameters of the sigmoid Emax model are:

Emax : The maximum bactericidal effect (killing rate) achievable with the antibiotic.

EC50 : The drug concentration that produces 50% of the maximum effect. nih.gov This parameter is often correlated with the minimum inhibitory concentration (MIC) of the drug against the target organism. nih.gov

Hill Coefficient (γ) : A parameter that describes the steepness of the concentration-effect curve.

Cefteram exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall, which it achieves by binding to essential penicillin-binding proteins (PBPs). patsnap.com Its in vitro activity has been established against a range of pathogens. nih.gov By applying a theoretical PK/PD model, one can simulate and predict the antibacterial efficacy of different dosing regimens based on these fundamental parameters.

Table 3: Theoretical Pharmacodynamic Parameters of Cefteram for In Vitro Modeling

| Pathogen Species | MIC Range (µg/mL)* | Theoretical EC50 (µg/mL) | Theoretical Emax (log kill/hr) |

| Streptococcus pneumoniae | ≤0.06 - 0.5 | ~0.1 | 3-4 |

| Haemophilus influenzae | ≤0.06 - 0.25 | ~0.05 | 3-4 |

| Escherichia coli | 0.25 - 2 | ~0.5 | 3-4 |

| Streptococcus pyogenes | ≤0.06 | ~0.02 | 3-4 |

Note: MIC ranges are based on published data. EC50 and Emax values are theoretical estimations for illustrative modeling purposes.

Post-Antibiotic Effect (PAE) Characterization in Bacterial Strains

The post-antibiotic effect (PAE) is a pharmacodynamic parameter that describes the persistent suppression of bacterial growth even after the antimicrobial concentration has fallen below the MIC. nih.govnih.gov A significant PAE allows for less frequent dosing intervals without compromising efficacy, as bacterial regrowth is delayed.

While specific PAE data for cefteram pivoxil is limited, studies on the structurally and functionally similar third-generation oral cephalosporin, cefditoren, provide valuable insights. Research has characterized the PAE of cefditoren against key respiratory pathogens. For instance, a PAE of 1 to 2 hours has been reported for cefditoren against strains of Streptococcus pneumoniae, Staphylococcus pyogenes, and β-lactamase-negative Moraxella catarrhalis. researchgate.net Another study found a PAE of over 1 hour for cefditoren against Streptococcus pneumoniae, β-lactamase-negative Moraxella catarrhalis, and Streptococcus pyogenes. nih.gov

The duration of the PAE can be influenced by the bacterial species, the antibiotic concentration, and the duration of exposure. For ceftibuten (B193870), another cephalosporin, the PAE for S. pneumoniae was found to be between 1.1 to 3.4 hours, while for H. influenzae it was approximately 1 to 1.1 hours. nih.gov These findings suggest that cefteram likely possesses a modest PAE against common respiratory pathogens.

Table 2: Post-Antibiotic Effect (PAE) of Cefditoren Against Respiratory Pathogens

| Bacterial Strain | Antibiotic | PAE Duration (hours) |

| Streptococcus pneumoniae (penicillin-susceptible & resistant) | Cefditoren | 1 - 2 |

| Staphylococcus pyogenes | Cefditoren | 1 - 2 |

| Moraxella catarrhalis (β-lactamase-negative) | Cefditoren | 1 - 2 |

| Haemophilus influenzae | Cefditoren | > 1 (mixed results) |

Data based on studies of the closely related cephalosporin, cefditoren, as a proxy for cefteram. nih.govresearchgate.net

Mathematical Models for Cefteram Pharmacodynamics

Mathematical models are crucial tools in preclinical and clinical drug development to describe and predict the relationship between drug exposure (pharmacokinetics, PK) and its effect on the body or a pathogen (pharmacodynamics, PD). researchgate.netuni-konstanz.de For antibiotics like cefteram, these PK/PD models integrate data on drug concentrations over time with their bactericidal effects to optimize dosing regimens and establish susceptibility breakpoints. nih.gov

Given cefteram's time-dependent killing properties, the most relevant PK/PD models are those that correlate the %fT>MIC with bacterial eradication. nih.govresearchgate.net A common approach involves using a sigmoidal Emax model (or a modified version), which describes the relationship between an effect (such as the change in bacterial count from baseline) and drug concentration or a PK/PD index like %fT>MIC. nih.govnih.gov In this type of model, the effect increases with the index value until it reaches a maximum effect (Emax), representing the maximum bacterial killing rate.

For example, a study on the pediatric use of cefcapene (B134052) pivoxil, another oral cephalosporin, utilized PK/PD modeling to establish a breakpoint based on achieving a target time above MIC (TAM) of 40%. researchgate.net The model simulated blood concentrations and correlated the TAM with bacteriological eradication rates. researchgate.net Similarly, models for cefditoren have been used to determine the target values for PK/PD parameters, such as the free fraction of the 24-hour area under the concentration-time curve to MIC ratio (fAUC24/MIC), required to achieve a significant reduction in bacterial load in lung infection models. nih.gov

These mathematical models serve to:

Characterize the time course of bactericidal activity.

Simulate the effects of different dosing schedules on various bacterial strains. nih.gov

Predict clinical and bacteriological efficacy against specific pathogens. researchgate.net

Establish PK/PD breakpoints to guide susceptibility testing and clinical use.

The fundamental principle of these models for cefteram is to quantify the duration of exposure above a critical threshold (the MIC) needed to ensure successful pathogen eradication.

Microbial Resistance Mechanisms to Cefteram Pivoxil

Beta-Lactamase-Mediated Resistance to Cefteram (B193863)

Beta-lactamases are bacterial enzymes that inactivate beta-lactam antibiotics by hydrolyzing the beta-lactam ring, thereby rendering the antibiotic ineffective. frontiersin.orgmicrorao.com Cefteram, being a third-generation cephalosporin (B10832234), is a substrate for various beta-lactamases, including Extended-Spectrum Beta-Lactamases (ESBLs) and AmpC beta-lactamases. microrao.commicrorao.com

Spectrum and Kinetic Parameters of Cefteram Hydrolysis by Beta-Lactamases (e.g., ESBLs, AmpC)

Cefteram's susceptibility to hydrolysis by beta-lactamases is a critical determinant of its efficacy. While detailed kinetic parameters (e.g., K_m, k_cat values) specifically for cefteram hydrolysis by a wide range of ESBLs (such as TEM, SHV, and CTX-M types) and AmpC enzymes are not extensively detailed in the provided search results, general trends for third-generation cephalosporins apply.

Third-generation cephalosporins, including cefteram, are generally susceptible to hydrolysis by ESBLs. microrao.commicrorao.com ESBLs are a diverse group of enzymes that efficiently hydrolyze extended-spectrum cephalosporins and monobactams. microrao.com For instance, CTX-M type beta-lactamases preferentially hydrolyze cefotaxime (B1668864) over ceftazidime (B193861), and while they can also hydrolyze cefepime, they generally do so with lower efficiency than some other ESBL types. microrao.com TEM and SHV ESBLs, which have evolved from narrower-spectrum enzymes, also exhibit increased hydrolytic activity against oxyimino-beta-lactams like ceftazidime and cefotaxime. frontiersin.orgmicrorao.com

Regarding AmpC beta-lactamases, these enzymes are known to hydrolyze third-generation cephalosporins. researchgate.netnih.gov Studies have shown that AmpC enzymes can have varying affinities and hydrolysis rates for different cephalosporins. For example, some AmpC variants may exhibit increased affinity for cephalosporins but lower rates of hydrolysis, while others show increased catalytic efficiencies against extended-spectrum cephalosporins. researchgate.netnih.gov

One study noted that cefteram, similar to cefixime, demonstrated a high affinity for cephalosporinases produced by Citrobacter freundii GN7391 and Enterobacter cloacae GN7471 strains. [44 from previous search step] Furthermore, cefteram was found to be hydrolyzed by Bush group 3 beta-lactamases, specifically Xanthomonas maltophilia (L-1) and Pseudomonas aeruginosa/pMS354 beta-lactamases, which are metallo-beta-lactamases. [44 from previous search step] This indicates that cefteram is susceptible to inactivation by these broad-spectrum and metallo-beta-lactamases.

| Beta-Lactamase Type | Substrate (Example) | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (µM⁻¹s⁻¹) | Reference (General) |

| TEM-1 (Wild-Type) | Cefotaxime | High | Low | Low | [16 from previous search step] |

| SHV-1 (Wild-Type) | Ceftazidime | Variable | Variable | Variable | frontiersin.org |

| CTX-M (Typical) | Cefotaxime | Low | High | High | [4, 25 from previous search step] |

| AmpC (Wild-Type) | Ceftazidime | Variable | Variable | Variable | researchgate.netnih.gov |

| Metallo-β-Lactamase | Cefteram | N/A | N/A | N/A | [44 from previous search step] |

Molecular Epidemiology and Genetic Basis of Beta-Lactamase Production in Cefteram-Resistant Strains

The molecular epidemiology of beta-lactamase production in cefteram-resistant strains is largely interconnected with the global dissemination of common beta-lactamase genes, particularly those encoding ESBLs (TEM, SHV, CTX-M types) and plasmid-mediated AmpC enzymes. These genes are frequently located on mobile genetic elements such as plasmids and transposons, facilitating their horizontal transfer among diverse bacterial species. microrao.comfrontiersin.orgmdpi.comnih.gov

ESBL-producing Enterobacteriaceae, including Escherichia coli and Klebsiella pneumoniae, are a significant global health concern due to their resistance to third-generation cephalosporins. microrao.comasm.orgmdpi.com Studies have shown varying prevalences of these genes in clinical isolates. For instance, in some regions, CTX-M types have become the predominant ESBLs, often preferentially hydrolyzing cefotaxime and ceftriaxone. microrao.comnih.govnih.gov TEM and SHV genes are also widely distributed, with mutations leading to extended-spectrum activity. frontiersin.orgmicrorao.commdpi.com

Plasmid-mediated AmpC beta-lactamases, derived from inducible chromosomal genes, have also spread among various organisms like E. coli, K. pneumoniae, and Proteus mirabilis. nih.govnih.gov These plasmid-encoded AmpCs are typically non-inducible and contribute to resistance against cephamycins and monobactams, in addition to third-generation cephalosporins. nih.govnih.gov

While these studies highlight the general genetic landscape of beta-lactamase-mediated resistance to third-generation cephalosporins, specific molecular epidemiological data directly linking the prevalence of particular beta-lactamase genes solely to cefteram resistance is not explicitly provided in the search results. However, given cefteram's classification as a third-generation cephalosporin, it is highly probable that strains producing these common ESBLs and AmpC enzymes would exhibit reduced susceptibility or resistance to cefteram.

Table 2: Common Beta-Lactamase Genes Associated with Third-Generation Cephalosporin Resistance

| Beta-Lactamase Type | Gene Family | Common Examples | Primary Associated Bacteria | Genetic Location |

| ESBL (Class A) | blaTEM | TEM-3, TEM-4 | E. coli, K. pneumoniae | Plasmid |

| ESBL (Class A) | blaSHV | SHV-5, SHV-12 | K. pneumoniae, E. coli | Plasmid |

| ESBL (Class A) | blaCTX-M | CTX-M-15, CTX-M-1 | Enterobacteriaceae | Plasmid |

| AmpC (Class C) | blaAmpC | CMY-2, FOX | E. coli, K. pneumoniae, Enterobacter spp. | Chromosomal/Plasmid |

| Metallo-β-Lactamase | blaNDM, blaVIM, blaIMP | NDM-1, VIM-2, IMP-1 | Various Gram-negatives | Plasmid |

Strategies for Overcoming Beta-Lactamase Resistance (e.g., Combination with Beta-Lactamase Inhibitors in in vitro models)

A primary strategy for overcoming beta-lactamase-mediated resistance is the co-administration of beta-lactam antibiotics with beta-lactamase inhibitors (BLIs). microrao.com These inhibitors, such as clavulanic acid, sulbactam, and tazobactam (B1681243), bind to and inactivate beta-lactamases, thereby protecting the co-administered beta-lactam antibiotic from hydrolysis. microrao.com

However, there is a mention of "bisthiazolidine metallo-β-lactamase inhibitors" being explored in combination with cefteram pivoxil and other cephalosporins [29 from previous search step]. This suggests that research is ongoing into novel inhibitors that could restore cefteram's activity against resistant strains, particularly those producing metallo-beta-lactamases which are not inhibited by traditional serine beta-lactamase inhibitors. Another source also indicates the potential for combining cefteram or cefteram pivoxil with beta-lactamase inhibitors like tazobactam or clavulanate, especially in in vitro or in vivo conditions. epo.org

The development of new BLIs that can inhibit a broader spectrum of beta-lactamases, including metallo-beta-lactamases, is a key area of research to combat emerging resistance. nih.gov

Alterations in Penicillin-Binding Proteins (PBPs) Affecting Cefteram Activity

Penicillin-binding proteins (PBPs) are essential bacterial enzymes involved in cell wall synthesis, and they are the primary targets of beta-lactam antibiotics like cefteram. toku-e.comfrontiersin.orgwikipedia.org Alterations in these proteins can lead to reduced binding affinity for the antibiotic, thereby conferring resistance. nih.govnih.govplos.org

Expression Levels of PBPs in Resistant Isolates

Changes in the expression levels of PBPs can also contribute to antibiotic resistance. While the provided search results discuss PBP alterations and mutations, specific data on the altered expression levels of PBPs directly in cefteram-resistant isolates is not explicitly available.

The interplay between PBP mutations, altered expression levels, and the presence of other resistance mechanisms (like efflux pumps or beta-lactamases) can lead to complex resistance phenotypes. etflin.com

Efflux Pump Systems Contributing to Cefteram Resistance

Efflux pumps are active transport proteins embedded in the bacterial cytoplasmic membrane that play a crucial role in bacterial survival by expelling various compounds, including antibiotics, from the cell. nih.govmdpi.comjournalagent.com Their activity leads to a decrease in the intracellular concentration of antibiotics, thereby contributing significantly to multidrug resistance (MDR) in pathogenic bacteria. frontiersin.orgmdpi.com

In Gram-negative bacteria, which possess a complex cell envelope, efflux pumps are a primary mechanism of resistance. mdpi.commdpi.com Several major efflux pump systems have been identified and characterized across different bacterial species, contributing to resistance against various classes of antibiotics, including beta-lactams. frontiersin.orgmdpi.commdpi.comfrontiersin.orgfrontiersin.orgnih.gov

Key efflux pump systems and their associated bacterial species include:

| Efflux Pump System | Associated Bacterial Species (Examples) | Role in Resistance |

| AcrAB-TolC | Escherichia coli, Salmonella Typhimurium | Extrudes a broad range of antibiotics, including beta-lactams, fluoroquinolones, and tetracyclines. frontiersin.orgfrontiersin.orgnih.govnih.gov |

| MexAB-OprM | Pseudomonas aeruginosa | Major contributor to antibiotic resistance, extruding beta-lactams (e.g., ceftazidime, imipenem), aminoglycosides, and ciprofloxacin. frontiersin.orgfrontiersin.orgfrontiersin.org |

| MexCD-OprJ | Pseudomonas aeruginosa | Involved in the extrusion of various antibiotics and autoinducers, affecting biofilm formation. frontiersin.orgmdpi.com |

| AdeABC, AdeFGH, AdeIJK | Acinetobacter baumannii | Confer resistance to a wide array of antibiotics, including beta-lactams, fluoroquinolones, and aminoglycosides. mdpi.com |

| OqxAB | Klebsiella pneumoniae | Reduces intracellular concentrations of beta-lactam antibiotics, often co-occurring with other resistance mechanisms. dovepress.com |

Overexpression of these efflux pump genes is a common strategy employed by bacteria to achieve and sustain antibiotic resistance. journalagent.commdpi.com This overexpression can be triggered by mutations in regulatory proteins that control efflux pump gene expression. journalagent.com Studies have identified specific efflux pump genes, such as mexA, mexB, and oprM in P. aeruginosa, and acrA and acrB in E. coli, whose presence and mutations are linked to antibiotic resistance. frontiersin.orgnih.govmdpi.com

Exposure to sub-inhibitory concentrations (sub-MICs) of antibiotics can significantly modulate efflux pump activity and contribute to the development of resistance. mdpi.comnih.govmdpi.comfrontiersin.org These low concentrations, insufficient to kill or inhibit bacterial growth, can still induce the expression of efflux pumps. nih.govfrontiersin.org For instance, sub-MICs of certain cephalosporins, such as cefazolin (B47455) (CEF), have been shown to increase protein levels in bacterial membrane compositions and enhance exopolysaccharide production, which can lead to antibiotic-induced biofilm formation. mdpi.com This suggests that even low levels of cefteram, as a cephalosporin, could potentially influence efflux pump activity and related resistance mechanisms.

Research indicates that the expression of specific efflux pumps, like EfrAB in Enterococcus faecalis, is highly induced by sub-MICs of antibiotics. nih.gov This modulation can lead to a significant restoration of antibiotic activity when efflux pump inhibitors (EPIs) are introduced, highlighting the role of efflux pumps in mediating resistance even at low antibiotic concentrations. frontiersin.orgfrontiersin.orgmdpi.comgoogle.comnih.govopenmicrobiologyjournal.combioline.org.brmdpi.com

Identification and Characterization of Efflux Pump Genes Involved in Cefteram Resistance

Outer Membrane Permeability and Porin Channel Modifications in Cefteram Resistance

The outer membrane of Gram-negative bacteria serves as a crucial barrier against external antimicrobial agents. nih.govmdpi.comfrontiersin.org Hydrophilic antibiotics, including beta-lactams like cefteram, typically traverse this membrane through water-filled protein channels known as porins. nih.govmdpi.commdpi.comfrontiersin.orgwikipedia.orgmdpi.com Modifications to these porin channels can significantly impede antibiotic entry, leading to reduced intracellular drug concentrations and, consequently, resistance. mdpi.commdpi.com

For example, in Escherichia coli, the non-specific porins OmpF, OmpC, and OmpA play distinct roles in antibiotic resistance and membrane integrity. frontiersin.orgnih.gov Strains with defects in OmpF, for instance, have demonstrated increased resistance to various beta-lactam antibiotics. frontiersin.orgmdpi.com Similarly, in Klebsiella pneumoniae, the deletion of porins like OmpK35 and OmpK36, often in conjunction with beta-lactamase production, contributes to resistance against carbapenems and other beta-lactams. dovepress.com Quantitative analysis of porin expression levels in resistant strains is a common approach to elucidate the contribution of these proteins to antibiotic resistance. frontiersin.org

Mutations within porin genes are a significant factor in reducing antibiotic uptake. dovepress.com These mutations can include point mutations, small fragment deletions, or even whole gene deletions, leading to disrupted porin synthesis and subsequently reduced or absent porin levels. dovepress.com Such structural changes in porins can alter the channel's properties, affecting steric hindrance or charge distribution, thereby reducing antibiotic permeability. researchgate.netmdpi.com

A notable example of this is seen in Neisseria meningitidis, where a single point mutation in the PorB porin can substantially impact the binding and permeation of beta-lactam antibiotics, resulting in reduced permeability. biorxiv.org These porin mutations can lead to a decrease in the effective concentration of antibiotics reaching their intracellular targets. It is also important to note that reduced porin expression or porin mutations are frequently observed in conjunction with other resistance mechanisms, such as the increased expression of efflux pumps, creating a multi-faceted resistance phenotype. mdpi.com

Quantitative Analysis of Porin Expression in Resistant Strains

Biofilm-Associated Resistance to Cefteram

Biofilms are complex, structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adheres to surfaces. frontiersin.orgmicrobialcell.comasm.orgnih.gov This mode of growth significantly enhances bacterial resistance to antimicrobial agents, making biofilm-associated infections notoriously difficult to treat. frontiersin.orgasm.org

The mechanisms contributing to biofilm-associated antimicrobial resistance are multifaceted:

Reduced Penetration of Antimicrobial Agents: The dense and complex EPS matrix acts as a physical barrier, impeding the diffusion and penetration of antibiotics into the deeper layers of the biofilm. frontiersin.orgasm.org This reduced penetration means that lower concentrations of the antibiotic reach the bacteria embedded within the biofilm, allowing them to survive. asm.org

Altered Microbial Physiology: The unique microenvironment within a biofilm, characterized by nutrient gradients, altered pH, and oxygen limitation, can lead to significant physiological changes in the embedded bacteria. frontiersin.orgmicrobialcell.com These changes can include the formation of persister cells, which are metabolically inactive and highly tolerant to antibiotics, and the activation of stress response systems, all contributing to increased resistance. frontiersin.org

Genetic Changes and Horizontal Gene Transfer: Biofilms can serve as hotspots for genetic exchange, including horizontal gene transfer (HGT) of antibiotic resistance genes. frontiersin.orgnih.gov This facilitates the rapid dissemination of resistance determinants among bacterial populations within the biofilm, leading to the emergence of highly resistant strains. nih.gov

The formation of biofilms is a dynamic, multi-step process influenced by various environmental factors, cell-to-cell communication (quorum sensing), and signaling molecules. nih.gov While general mechanisms of biofilm resistance are broadly applicable to various antibiotics, including cephalosporins, specific data on cefteram pivoxil's efficacy against bacterial biofilms would require dedicated research.

Impact of Biofilm Matrix on Cefteram Penetration

The extracellular polymeric substance (EPS) matrix, a self-produced protective layer surrounding bacterial cells in a biofilm, serves as a significant physical barrier that hinders the penetration of antibiotics mdpi.comnih.govnih.govpageplace.defrontiersin.org. This complex matrix, primarily composed of polysaccharides, proteins, and extracellular DNA (eDNA), can prevent antibiotics from freely diffusing and reaching the bacterial cells within the deeper layers of the biofilm mdpi.comnih.govpageplace.defrontiersin.org.

Several mechanisms contribute to reduced antibiotic penetration:

Physical Diffusion Barrier: The dense and viscous nature of the EPS matrix creates a physical impediment, slowing down the diffusion rate of antimicrobial compounds mdpi.comnih.govnih.govfrontiersin.org.

Binding and Sequestration: Components within the biofilm matrix, such as negatively charged exopolysaccharides and eDNA, can bind to positively charged antibiotic molecules. This binding can sequester the antibiotic at the biofilm surface or within the matrix, reducing the effective concentration that reaches the embedded bacteria nih.govfrontiersin.orgfrontiersin.orgnih.govmicrobialcell.com. For instance, studies have shown that eDNA can enhance the resistance of Staphylococcus epidermidis biofilms to glycopeptide antibiotics like vancomycin, and Pseudomonas biofilms to aminoglycosides, by hindering their penetration nih.gov.

Enzymatic Degradation: Enzymes, including β-lactamases, can be produced and concentrated within the biofilm matrix. These enzymes can degrade antibiotics as they attempt to penetrate the biofilm, further reducing the effective drug concentration mdpi.comresearchgate.net. For example, in Pseudomonas aeruginosa biofilms, the induction of AmpC β-lactamase by exposure to β-lactam antibiotics like imipenem (B608078) or ceftazidime can lead to adaptive tolerance, with the enzyme expression concentrated at the periphery of the biofilm nih.gov.

While cefteram pivoxil is a β-lactam antibiotic, specific detailed research findings quantifying its direct penetration through various biofilm matrices are not extensively documented in the available literature. However, based on the general principles of biofilm-mediated resistance, it is highly probable that its penetration would be similarly impeded by the EPS matrix, contributing to reduced efficacy against biofilm-associated infections.

Gene Expression Profiles in Biofilm-Forming Strains Exposed to Cefteram

Bacteria within biofilms exhibit altered physiological states and adaptive changes in gene expression, which contribute significantly to their increased antibiotic tolerance and resistance nih.govpageplace.demdpi.com. These changes are often distinct from those observed in planktonic cells and can be influenced by environmental stimuli, including exposure to antibiotics mdpi.com.

Key aspects of gene expression changes in biofilm-forming strains include:

Upregulation of Efflux Pumps: Efflux pumps are membrane-anchored proteins that actively expel toxic compounds, including antibiotics, out of bacterial cells, thereby reducing intracellular drug concentrations ajol.infonih.govmicrobialcell.com. In biofilm settings, the expression of efflux pump genes can be significantly upregulated. For example, in Pseudomonas aeruginosa PAO1 biofilms, the MexB efflux pump gene showed higher expression levels during the biofilm phase compared to the planktonic phase. Treatment with ceftazidime led to a significant upregulation of the MexB efflux gene, contributing to reduced antibiotic sensitivity mdpi.com.

Quorum Sensing (QS) Regulation: Quorum sensing systems regulate gene expression in response to cell density, playing a crucial role in biofilm formation, maturation, and the expression of virulence factors and resistance mechanisms pageplace.demdpi.comnih.govnih.govmdpi.com. Alterations in QS-related gene expression can influence the biofilm's architecture and its response to antibiotics. For instance, in multidrug-resistant Escherichia coli biofilms, exposure to cefoxitin (B1668866) downregulated QS-related genes like luxS, pfs, motA, and fliA, leading to decreased csgD expression, which is involved in biofilm formation nih.gov.

Adaptive Stress Responses and Metabolic Changes: Bacteria in biofilms often experience nutrient limitation, oxygen gradients, and other stresses, leading to slower growth rates and altered metabolic activity nih.govpageplace.demdpi.commicrobialcell.com. These conditions can induce adaptive stress responses and changes in gene expression that confer transient protection against antibiotics mdpi.com. For example, Pseudomonas aeruginosa biofilms show metabolic changes accompanying maturation and increased antibiotic tolerance over time, with specific gene expression profiles identified across different growth stages dovepress.com.

Increased Genetic Exchange: The biofilm environment can facilitate horizontal gene transfer (HGT), allowing bacteria to acquire resistance genes more readily. This includes the transfer of plasmids encoding resistance mechanisms, which can be more stable within biofilms mdpi.comnih.gov.

Illustrative Data: Gene Expression in Biofilms (General Examples)

The following table illustrates typical gene expression changes observed in biofilm-forming bacteria compared to their planktonic counterparts, or in response to antibiotic exposure, based on general research findings. These examples are not specific to cefteram pivoxil but demonstrate the types of molecular adaptations that contribute to biofilm resistance.

| Bacterial Species | Gene/Mechanism | Biofilm vs. Planktonic / Antibiotic Exposure | Effect on Resistance / Biofilm | Reference |

| Pseudomonas aeruginosa | MexB efflux pump gene | Upregulated in biofilm; further upregulated by ceftazidime | Increases antibiotic efflux, reduces sensitivity | mdpi.com |

| Escherichia coli | luxS, pfs, motA, fliA (QS-related) | Downregulated by cefoxitin | Inhibits biofilm formation, reduces pathogenicity | nih.gov |

| Pseudomonas aeruginosa | lasI, lasR (QS regulatory) | Downregulated by quorum sensing inhibitors | Reduces virulence factor production, inhibits biofilm | nih.gov |

| Acinetobacter baumannii | 1621 genes (various) | Over-expressed in biofilms (408 at least 4-fold higher) | Changes in metabolism, motility, transport, quorum sensing | mdpi.com |

Structure Activity Relationships Sar and Computational Drug Design Principles for Cefteram Pivoxil Analogs

The design of new cephalosporin (B10832234) antibiotics, including cefteram (B193863) pivoxil analogs, heavily relies on understanding their Structure-Activity Relationships (SAR) and employing computational drug design principles. Cephalosporins, as a class of β-lactam antibiotics, exert their bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs) wikipedia.org.